PYRIDOXAMINE DIHYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxamine dihydrochloride is a derivative of pyridoxamine, one of the forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end-products, making it a compound of interest in medical research, particularly for its potential therapeutic effects in diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine dihydrochloride typically involves the following steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. Pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.
Conversion to this compound: Pyridoxal oxime is reacted with acetic acid and zinc to yield an acetic acid solution containing pyridoxamine. The solution is then concentrated and the acetic acid is reclaimed. .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, such as temperature, pH, and concentration of reagents, to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridoxamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxal or pyridoxal phosphate.
Reduction: It can be reduced to form pyridoxine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and sulfuric acid.
Reduction: Reducing agents such as zinc and acetic acid are used.
Substitution: Reactions typically occur under mild conditions with appropriate nucleophiles.
Major Products:
Oxidation: Pyridoxal, Pyridoxal phosphate.
Reduction: Pyridoxine.
Substitution: Various substituted pyridoxamine derivatives depending on the nucleophile used
Scientific Research Applications
Pyridoxamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is utilized in cell culture media as an alternative to pyridoxine or pyridoxal due to its stability and biological activity.
Medicine: It has been investigated for its potential therapeutic effects in treating diabetic nephropathy, neuropathy, and retinopathy. .
Industry: It is used in the production of vitamin B6 supplements and as an additive in fortified foods.
Mechanism of Action
Pyridoxamine dihydrochloride exerts its effects through several mechanisms:
Scavenging Reactive Carbonyl Species: It reacts with reactive carbonyl species, such as methylglyoxal and 3-deoxyglucosone, preventing them from modifying proteins and other biomolecules.
Inhibition of Glycation and Lipoxidation: It inhibits the Maillard reaction and the formation of advanced glycation and lipoxidation end-products, which are implicated in diabetic complications.
Chelation of Metal Ions: It chelates metal ions, such as copper and iron, which catalyze oxidative reactions, thereby reducing oxidative stress
Comparison with Similar Compounds
Pyridoxamine dihydrochloride is compared with other vitamin B6 compounds, such as pyridoxine and pyridoxal:
Pyridoxine: Also known as vitamin B6, pyridoxine is commonly used in supplements and fortified foods. It is less effective than pyridoxamine in inhibiting glycation and lipoxidation reactions.
Pyridoxal: Pyridoxal is another form of vitamin B6 that serves as a coenzyme in various enzymatic reactions. It is less stable than pyridoxamine in liquid media and less effective in scavenging reactive carbonyl species.
Pyridoxal Phosphate: The biologically active form of vitamin B6, pyridoxal phosphate, is involved in numerous enzymatic reactions. .
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJSFRONKUPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.